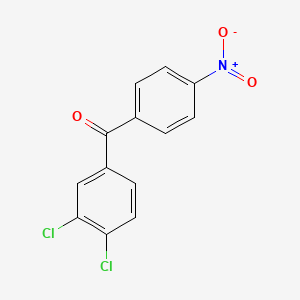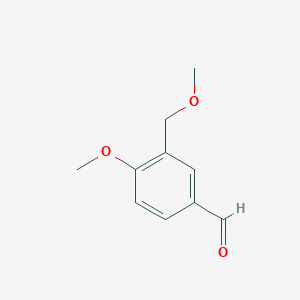
2-溴-N,N-二乙基乙酰胺
概述
描述
2-Bromo-N,N-diethylacetamide is a chemical compound with the molecular formula C6H12BrNO . It has a molecular weight of 194.07 g/mol . The IUPAC name for this compound is 2-bromo-N,N-diethylacetamide .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N,N-diethylacetamide consists of a carbonyl group (C=O) attached to a brominated carbon atom (C-Br). Two ethyl groups are attached to the nitrogen atom . The InChI string for this compound isInChI=1S/C6H12BrNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 . Physical And Chemical Properties Analysis
2-Bromo-N,N-diethylacetamide has a molecular weight of 194.07 g/mol . It has a complexity of 91.1 and a topological polar surface area of 20.3 Ų . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The XLogP3-AA of this compound is 1.2 .科学研究应用
抗糖尿病剂合成:2-溴-N,N-二乙基乙酰胺用于合成含有 N-取代乙酰胺的新型吲哚类杂环氧唑支架。这些化合物作为有效的抗糖尿病剂显示出有希望的结果。一项研究表明,合成的分子对 α-葡萄糖苷酶(糖尿病管理中的关键靶点)表现出显着的抑制潜力,且细胞毒性非常低 (Nazir 等人,2018 年)。
在化学转化中的作用:该化合物参与三乙胺的溴化,导致形成 N,N-二乙基二溴乙酰胺和三溴乙酰胺。这些发现有助于我们了解 2-溴-N,N-二乙基乙酰胺在化学反应中的行为和反应性 (Isaacs 等人,1982 年)。
药理学应用:它用于新型乙酰胺衍生物的 Leuckart 合成,这些衍生物正在评估其潜在的细胞毒性、抗炎、镇痛和解热特性。这些化合物中溴、叔丁基和硝基的存在与其活性有关 (Rani 等人,2016 年)。
褪黑激素激动剂的合成:在 2-溴褪黑激素的合成中,2-溴-N,N-二乙基乙酰胺发挥作用。该化合物已被确定为一种有效的褪黑激素激动剂,对褪黑激素受体具有很高的结合亲和力,并在生理研究中表现出增强的活性 (Duranti 等人,1992 年)。
金属阳离子结合和转运:研究表明,含有 2-溴-N,N-二乙基乙酰胺衍生物的某些大环化合物可以有效地选择性提取和结合金属阳离子,这对于理解离子转运机制非常重要 (Kumar 等人,1992 年)。
对酶活性的抑制作用:该化合物已被测试其抑制组氨酸脱羧酶等酶活性的潜力,这对于理解代谢途径和设计酶抑制剂至关重要 (Lane & Thill,1978 年)。
安全和危害
属性
IUPAC Name |
2-bromo-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNPENNQGSGOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280012 | |
| Record name | 2-bromo-n,n-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2430-01-5 | |
| Record name | 2430-01-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-n,n-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(5-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1361439.png)


![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)
![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)



